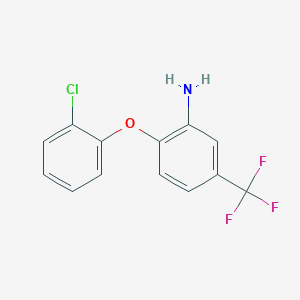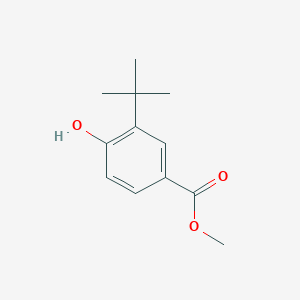
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, also known as 2,5-dichloro-3-trifluoromethylaniline, is an aromatic amine compound that is used as a reagent in a variety of scientific and industrial processes. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the production of polymers, plastics, and other materials.
Scientific Research Applications
Nephrotoxicity and Renal Function Studies
Research indicates that various aniline derivatives, including those similar to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, have been studied for their potential nephrotoxic effects. Studies have shown that specific substitutions on the phenyl ring of aniline can significantly enhance its nephrotoxic potential, highlighting the importance of chemical structure in toxicity studies (Rankin et al., 1986; Lo et al., 1990).
Biotransformation Studies
The biotransformation pathways of aniline derivatives, akin to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline, have been explored, revealing that such compounds can undergo complex metabolic transformations in vivo, involving processes like intramolecular hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).
Embryonic Development and Toxicity Assays
Aniline derivatives have been utilized in assays to study their effects on embryonic development, particularly in species like Daphnia magna. These studies provide insights into the toxicity of chemicals and sensitivity differences between life stages, offering valuable information for environmental and health risk assessments (Abe et al., 2001).
Metabolism and Excretion Studies
Understanding the metabolic pathways and excretion profiles of compounds similar to 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is crucial in toxicology and pharmacokinetics. Studies have examined the urinary excretion profiles and identified metabolites of related aniline derivatives, contributing to our understanding of their biotransformation and potential impact on human health (Tugnait et al., 2003).
Molecular Docking and Pharmacological Investigations
Aniline derivatives are also used in the synthesis and pharmacological evaluation of various compounds. For instance, studies involving molecular docking and antiepileptic activity assessments of novel compounds demonstrate the versatility of aniline derivatives in drug design and development (Asadollahi et al., 2019).
properties
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOVMZJDWDGYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226582 |
Source


|
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946727-99-7 |
Source


|
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)




![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)


